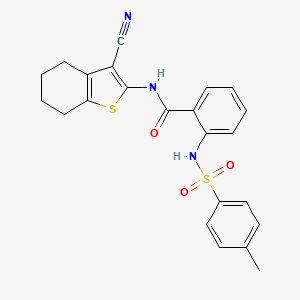
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of specific kinases. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : C16H16N2O2S
- Molecular Weight : 300.37 g/mol
- CAS Number : Not available in the provided sources.
Research indicates that this compound acts primarily as an inhibitor of the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and are involved in various cellular processes, including apoptosis and stress responses.
Inhibition Potency
The compound has demonstrated potent inhibitory activity against JNK2 and JNK3 with the following reported pIC50 values:
- JNK2 : 6.5
- JNK3 : 6.7
This indicates a strong affinity for these targets, suggesting potential therapeutic applications in conditions where JNK signaling is dysregulated, such as cancer and neurodegenerative diseases .
Anti-Cancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results : The compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anti-cancer agent.
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of this compound. Studies suggest that inhibition of JNK signaling may protect neurons from apoptosis induced by neurotoxic agents. This could have implications for treating neurodegenerative diseases such as Alzheimer's disease.
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
| Activity | Target | pIC50 Value | Effect |
|---|---|---|---|
| JNK2 Inhibition | JNK2 | 6.5 | Potent inhibitor |
| JNK3 Inhibition | JNK3 | 6.7 | Potent inhibitor |
| Cytotoxicity | Various | - | Dose-dependent reduction in cell viability |
| Neuroprotection | Neurons | - | Protective against apoptosis |
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-10-12-16(13-11-15)31(28,29)26-20-8-4-2-7-18(20)22(27)25-23-19(14-24)17-6-3-5-9-21(17)30-23/h2,4,7-8,10-13,26H,3,5-6,9H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLFTMWGTGTWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














